Danicamtiv

Description

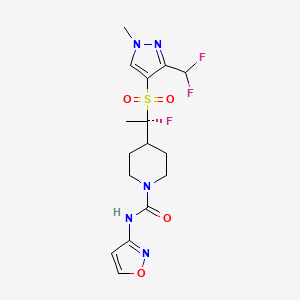

Structure

3D Structure

Properties

IUPAC Name |

4-[(1R)-1-[3-(difluoromethyl)-1-methylpyrazol-4-yl]sulfonyl-1-fluoroethyl]-N-(1,2-oxazol-3-yl)piperidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20F3N5O4S/c1-16(19,29(26,27)11-9-23(2)21-13(11)14(17)18)10-3-6-24(7-4-10)15(25)20-12-5-8-28-22-12/h5,8-10,14H,3-4,6-7H2,1-2H3,(H,20,22,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREKKBAMVWQRES-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1CCN(CC1)C(=O)NC2=NOC=C2)(F)S(=O)(=O)C3=CN(N=C3C(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20F3N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1970972-74-7 | |

| Record name | Danicamtiv [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1970972747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANICAMTIV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2CS922HI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danicamtiv's Mechanism of Action in Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF).[1][2][3] It represents a new class of therapeutic agents known as myotropes, which directly target the sarcomere to enhance cardiac contractility.[3][4] Unlike traditional inotropic agents that modulate intracellular calcium levels, this compound's mechanism of action is independent of calcium transients, potentially offering a more favorable safety profile by avoiding adverse effects such as arrhythmias and increased myocardial oxygen demand. This technical guide provides an in-depth overview of the core mechanism of action of this compound in cardiac myocytes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action

This compound enhances cardiac muscle contractility through a dual mechanism:

-

Increased Myosin Recruitment: this compound promotes a structural shift in the thick filament, favoring the "ON" or disordered relaxed state, where myosin heads are positioned closer to the actin thin filaments. This increases the number of myosin heads available to bind to actin and contribute to force generation, particularly at submaximal calcium concentrations.

-

Altered Cross-Bridge Cycling Kinetics: The binding of this compound to cardiac myosin allosterically modulates the cross-bridge cycle. Specifically, it slows the rate of ADP release from the actomyosin complex. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge, leading to a sustained contraction.

This combined action results in increased force production and enhanced calcium sensitivity of the myofilaments without altering the intracellular calcium concentration.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound observed in various preclinical and clinical studies.

Table 1: In Vitro Effects on Myofibril and Muscle Fiber Mechanics

| Parameter | Species/Model | This compound Concentration | Effect | Reference |

| Force Generation | Porcine Myofibrils | 1 µM | Increased force at maximal (pCa=4) and submaximal (pCa=5.8) calcium | |

| Human Myocardium | 2 µM | ~77.2% increase in relative force at pCa 6.1 | ||

| Calcium Sensitivity (pCa₅₀) | Porcine Myofibrils | 1 µM | Increased | |

| Human Myocardium | 2 µM | No significant change | ||

| ATPase Activity | LV and LA Myofibrils | Not specified | Increased | |

| Purified Human S1 Myosin | Not specified | Increased maximal steady-state ATPase rate (~1.2-fold) | ||

| Rate of Myofibril Relaxation (kREL(fast)) | Porcine Myofibrils | 1 µM | Decreased (10.64 ± 0.20 s⁻¹ vs. 6.34 ± 0.22 s⁻¹) | |

| Cross-Bridge Detachment Rate (krel) | Porcine Cardiac Muscle | 1 µM | Decreased at [MgATP] >0.5 mmol/L | |

| ADP Release Rate (k-ADP) | Porcine Cardiac Muscle | 1 µM | Decreased | |

| ATP Binding Rate (k+ATP) | Porcine Cardiac Muscle | 1 µM | Increased |

Table 2: In Vivo Effects in Animal Models

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| Left Ventricular Stroke Volume | Dogs with Heart Failure | Not specified | +10.6 mL | |

| Left Atrial Emptying Fraction | Dogs with Heart Failure | Not specified | +10.7% | |

| Left Ventricular Ejection Fraction | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 79.76 ± 1.24% to 89.36 ± 0.99%) | |

| Fractional Shortening | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 50.58 ± 1.30% to 63.57 ± 1.47%) | |

| Stroke Volume | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 243.89 ± 10.07 µL to 290.56 ± 20.26 µL) | |

| Cardiac Output | Anesthetized Rats | 2 mg/kg (IV) | Increased (from 61.40 ± 2.99 mL/min to 72.45 ± 5.04 mL/min) | |

| Systolic Ejection Time | Anesthetized Rats | 2 mg/kg (IV) | Prolonged |

Table 3: Clinical Effects in Patients with HFrEF (Phase 2a Trial)

| Parameter | Patient Population | This compound Dose/Concentration | Effect (vs. Placebo) | Reference |

| Stroke Volume | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to +7.8 mL | |

| Global Longitudinal Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -1.0% (improvement) | |

| Global Circumferential Strain | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -3.3% (improvement) | |

| Left Atrial Minimal Volume Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to -2.4 mL/m² | |

| Left Atrial Function Index | Stable HFrEF | Plasma concentrations ≥2000 ng/mL | Up to 6.1 | |

| Systolic Ejection Time | Stable HFrEF | High drug concentrations | Increased by a placebo-corrected 48 ms from a baseline of 286 ms |

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound at the molecular level and its impact on the cardiac muscle contraction cycle.

Caption: Molecular mechanism of this compound action on cardiac myosin.

Caption: Physiological cascade of this compound's effects.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Force-pCa Measurements in Skinned Myocardial Fibers

This protocol is used to determine the effect of this compound on the force-generating capacity and calcium sensitivity of the myofilaments.

-

Sample Preparation:

-

Ventricular myocardial tissue is obtained and dissected into small muscle fiber bundles.

-

The bundles are chemically "skinned" (membranes permeabilized) using a solution containing a detergent (e.g., Triton X-100) to allow for direct manipulation of the intracellular environment.

-

-

Experimental Setup:

-

A single skinned fiber is mounted between a force transducer and a length controller.

-

The fiber is bathed in a series of "relaxing" (low calcium) and "activating" (high calcium) solutions with varying free calcium concentrations (expressed as pCa, the negative log of the molar calcium concentration).

-

-

Data Acquisition:

-

The fiber is exposed to solutions with progressively increasing calcium concentrations.

-

The steady-state isometric force generated at each pCa is recorded.

-

The experiment is repeated after incubating the fiber with a solution containing this compound.

-

-

Data Analysis:

-

Force-pCa curves are generated by plotting the normalized force as a function of pCa.

-

The data are fitted to the Hill equation to determine the maximal calcium-activated force (Fmax), the pCa required for half-maximal activation (pCa₅₀, an index of calcium sensitivity), and the Hill coefficient (nH, an index of cooperativity).

-

Caption: Experimental workflow for Force-pCa measurements.

X-ray Diffraction of Permeabilized Cardiac Tissue

This technique is employed to investigate the structural changes in the myofilament lattice, particularly the positioning of myosin heads, induced by this compound.

-

Sample Preparation:

-

Permeabilized porcine cardiac tissue strips are prepared as described above.

-

-

Experimental Setup:

-

The tissue is mounted in a chamber that allows for the passage of an X-ray beam.

-

The chamber is filled with either a relaxing solution or an activating solution, with or without this compound.

-

-

Data Acquisition:

-

A collimated X-ray beam is passed through the muscle sample.

-

The diffraction pattern produced by the ordered arrangement of myofilaments is captured by a detector.

-

Key reflections, such as the equatorial reflections (I1,0 and I1,1) and the myosin-based meridional reflections, are analyzed.

-

-

Data Analysis:

-

The ratio of the equatorial reflections (I1,1/I1,0) is used to infer the proximity of the myosin heads to the thin filaments. An increase in this ratio suggests that the myosin heads have moved closer to actin.

-

Changes in the lattice spacing are calculated from the position of the reflections.

-

In Vitro Motility Assay

This assay assesses the direct effect of this compound on the velocity of actin filament movement driven by myosin motors.

-

Sample Preparation:

-

A flow cell is created by coating a glass slide with nitrocellulose.

-

Cardiac myosin is introduced into the flow cell and allowed to adhere to the surface.

-

Unbound myosin is washed out.

-

-

Data Acquisition:

-

Fluorescently labeled actin filaments are introduced into the flow cell in the presence of ATP and a motility buffer, with or without this compound.

-

The movement of the actin filaments is observed and recorded using fluorescence microscopy.

-

-

Data Analysis:

-

The velocity of individual actin filaments is tracked and quantified using specialized software.

-

The average motility speed in the presence of this compound is compared to the control condition.

-

Conclusion

This compound is a cardiac myosin activator that enhances myocardial contractility through a distinct, calcium-independent mechanism. By increasing the number of available myosin heads and prolonging their force-producing state, this compound directly augments sarcomere function. This leads to improvements in systolic function, as demonstrated by extensive preclinical and clinical data. The detailed mechanistic understanding of this compound, supported by the quantitative data and experimental protocols outlined in this guide, provides a solid foundation for its continued development as a potential therapy for patients with HFrEF. Further research will continue to elucidate the long-term effects and full therapeutic potential of this novel myotrope.

References

- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.rug.nl [research.rug.nl]

- 3. MyoKardia Announces Positive Data from Phase 2a Clinical Trial of this compound Presented at ESC’s HFA Discoveries with Simultaneous Publication in European Journal of Heart Failure - BioSpace [biospace.com]

- 4. This compound increases myosin recruitment and alters the chemomechanical cross bridge cycle in cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Danicamtiv (MYK-491): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danicamtiv (formerly MYK-491) is a novel, orally bioavailable, selective, allosteric activator of cardiac myosin. It is being developed as a potential treatment for genetic dilated cardiomyopathy (DCM) and other conditions characterized by reduced systolic function. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing its mechanism of action, key preclinical findings, and clinical trial results.

Mechanism of Action

This compound is a cardiac myosin activator that directly targets the sarcomere, the fundamental contractile unit of heart muscle cells. Its mechanism of action involves binding to the myosin head and inducing a conformational change that increases the rate of transition into the force-producing, actin-bound state. This leads to an increase in the number of myosin heads engaged with actin during systole, thereby enhancing the force of contraction.

Key molecular effects of this compound include:

-

Increased Myosin-Actin Cross-Bridge Formation: this compound promotes the recruitment of myosin heads to the actin filament.

-

Modulation of the Cross-Bridge Cycle: It influences the kinetics of the myosin ATPase cycle, specifically by decreasing the rate of adenosine diphosphate (ADP) release, which prolongs the duration of the power stroke.

This direct action on the cardiac motor protein is intended to improve systolic function with minimal impact on diastolic relaxation and without altering intracellular calcium concentrations, a common drawback of traditional inotropic agents.

Preclinical Development

The preclinical development of this compound involved a series of in vitro and in vivo studies to establish its mechanism of action, efficacy, and safety profile.

In Vitro Studies

Experimental Protocols:

-

Skinned Muscle Fiber Tension-pCa Assays:

-

Objective: To determine the effect of this compound on the calcium sensitivity of force production in cardiac muscle.

-

Methodology: Skinned cardiac muscle fibers (from porcine or rat hearts) were prepared by chemically removing the cell membranes. These fibers were then mounted on a force transducer and exposed to solutions with varying calcium concentrations (pCa). The isometric force generated at each calcium concentration was measured before and after the addition of this compound. The force-pCa relationship was fitted to the Hill equation to determine the pCa50 (the calcium concentration at which 50% of maximal force is produced).[1]

-

-

Myofibril ATPase Activity Assays:

-

Objective: To measure the effect of this compound on the rate of ATP hydrolysis by cardiac myofibrils.

-

Methodology: Myofibrils were isolated from cardiac muscle tissue. The ATPase activity was measured by quantifying the rate of inorganic phosphate (Pi) release from ATP using a colorimetric or fluorescent assay. The assay was performed in the presence of varying concentrations of this compound to determine its effect on the maximal ATPase rate (Vmax) and the Michaelis-Menten constant (Km).[2][3]

-

-

X-ray Diffraction:

-

Objective: To investigate the structural changes in the sarcomere induced by this compound.

-

Methodology: X-ray diffraction patterns were collected from skinned cardiac muscle preparations in the presence and absence of this compound. Changes in the equatorial and meridional reflections were analyzed to determine alterations in the lattice spacing and the conformation and arrangement of myosin heads relative to the actin filaments.[4]

-

Summary of Key Preclinical In Vitro Findings:

| Parameter | Assay | Key Findings | Reference |

| Calcium Sensitivity | Skinned Muscle Fiber Tension-pCa Assay | Increased calcium sensitivity (leftward shift in the force-pCa curve) in both ventricular and atrial skinned muscle fibers.[5] | |

| ATPase Activity | Myofibril ATPase Assay | Increased the maximal steady-state ATPase rate of cardiac myosin at saturating actin concentrations. | |

| Sarcomere Structure | X-ray Diffraction | Induced a repositioning of myosin heads closer to the thin filament, suggesting a shift towards a more "on" or force-ready state. |

In Vivo Studies

Experimental Protocols:

-

Canine Tachycardia-Pacing-Induced Heart Failure Model:

-

Objective: To evaluate the efficacy of this compound in a large animal model of heart failure.

-

Methodology: Heart failure was induced in dogs by chronic rapid ventricular pacing (tachy-pacing) for several weeks. This model recapitulates many of the hemodynamic and structural changes observed in human dilated cardiomyopathy. Once heart failure was established, this compound was administered, and its effects on cardiac function were assessed using echocardiography and hemodynamic monitoring.

-

-

Pharmacokinetic Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

-

Methodology: Pharmacokinetic parameters were determined in various animal species (e.g., mice, rats, dogs) following intravenous and oral administration of this compound. Plasma concentrations of the drug were measured over time to calculate parameters such as clearance, volume of distribution, and oral bioavailability.

-

Summary of Key Preclinical In Vivo Findings:

| Animal Model | Key Findings | Reference |

| Canine Heart Failure Model | Improved left ventricular stroke volume and left atrial emptying fraction. | |

| Pharmacokinetic Studies (various species) | Demonstrated favorable pharmacokinetic properties, including good oral bioavailability, supporting clinical development. |

Clinical Development

The clinical development of this compound has progressed through Phase 1 and Phase 2 trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in healthy volunteers and patients with heart failure and dilated cardiomyopathy.

Phase 1 Clinical Trial (NCT03062956)

-

Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.

-

Participants: Healthy volunteers.

-

Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of MYK-491.

Summary of Phase 1 Key Findings:

| Parameter | Key Findings | Reference |

| Safety and Tolerability | Generally well-tolerated with no dose-limiting toxicities observed. | |

| Pharmacokinetics | Demonstrated a pharmacokinetic profile amenable to once- or twice-daily dosing. | |

| Pharmacodynamics | Showed dose- and concentration-dependent increases in cardiac contractility, as measured by echocardiographic parameters such as ejection fraction and fractional shortening, with minimal impact on diastolic function. |

Phase 2a Clinical Trial (NCT03447990)

-

Study Design: A randomized, double-blind, placebo-controlled, multiple-ascending dose study.

-

Participants: Patients with stable heart failure with reduced ejection fraction (HFrEF).

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of multiple oral doses of this compound.

Patient Baseline Characteristics (Multiple-Dose Trial):

| Characteristic | Placebo (n=10) | This compound (n=30) |

| Age (years, median [IQR]) | 58 [53-62] | 60 [55-65] |

| Female, n (%) | 1 (10) | 8 (27) |

| Ischemic Etiology, n (%) | 5 (50) | 14 (47) |

| LVEF (%, mean ± SD) | 33 ± 7 | 32 ± 8 |

| NT-proBNP (pg/mL, median [IQR]) | 1083 [568-2088] | 1287 [588-2488] |

Data from Voors et al., 2020.

Summary of Phase 2a Key Efficacy Findings (Multiple-Dose Trial):

| Echocardiographic Parameter | Change from Baseline (Placebo-Corrected) at this compound Plasma Concentrations ≥2000 ng/mL | p-value | Reference |

| Stroke Volume (mL) | +7.8 | <0.01 | |

| Global Longitudinal Strain (%) | -1.0 | <0.05 | |

| Global Circumferential Strain (%) | -3.3 | <0.01 | |

| Left Atrial Minimal Volume Index (mL/m²) | -2.4 | <0.01 | |

| Left Atrial Function Index | +6.1 | <0.01 |

Data from Voors et al., 2020.

Phase 2 Clinical Trial in Genetic DCM (NCT04572893)

-

Study Design: An open-label, exploratory study.

-

Participants: Patients with primary DCM due to MYH7 or TTN genetic variants, or other causes.

-

Objectives: To establish the safety and preliminary efficacy of this compound in this patient population.

Summary of Phase 2 (Genetic DCM) Key Efficacy Findings:

| Echocardiographic Parameter | Absolute Mean Change from Baseline (End of Treatment Period 2) | p-value | Reference |

| LVEF (%) - MYH7 cohort (n=12) | +8.8 | 0.001 | |

| LVEF (%) - TTN cohort (n=14) | +5.9 | 0.005 | |

| LV Global Longitudinal Strain (%) - MYH7 cohort | -2.1 | 0.008 | |

| Left Atrial Function Index - MYH7 cohort | +11.1 | 0.006 | |

| Left Atrial Function Index - Other Causes cohort | +4.4 | 0.026 |

Data from a press release by Kardigan, 2025.

Visualizations

Signaling Pathway

Caption: Mechanism of Action of this compound.

Experimental Workflow: Skinned Muscle Fiber Assay

Caption: Skinned Muscle Fiber Experimental Workflow.

Conclusion

This compound represents a promising novel approach for the treatment of dilated cardiomyopathy and other conditions of systolic dysfunction. Its targeted mechanism of action, which directly enhances cardiac myosin function, has been well-characterized in preclinical studies. Early-phase clinical trials have demonstrated a favorable safety profile and encouraging signals of efficacy, with improvements in key echocardiographic measures of systolic function. The ongoing and planned later-stage clinical trials will be crucial in further defining the therapeutic potential of this compound in patients with genetic DCM and other forms of heart failure.

References

- 1. This compound affected isometric force and cross-bridge kinetics similarly in skinned myocardial strips from male and female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Distinct Mechanisms for Increased Cardiac Contraction Through Selective Alteration of Either Myosin or Troponin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Danicamtiv on Cardiac Myosin ATPase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danicamtiv (formerly MYK-491) is a novel small molecule cardiac myosin activator that has emerged as a promising therapeutic agent for conditions characterized by systolic dysfunction, such as heart failure with reduced ejection fraction (HFrEF). Unlike traditional inotropes that modulate intracellular calcium levels, this compound directly targets the cardiac sarcomere, the fundamental contractile unit of cardiomyocytes. This direct mechanism of action offers the potential for improved cardiac performance without the adverse effects associated with calcium dysregulation, such as arrhythmias. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound enhances cardiac myosin ATPase activity, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the underlying pathways and workflows.

Core Mechanism of Action

This compound's primary effect is to increase the overall rate of the cardiac myosin ATPase cycle.[1] However, this is not achieved by accelerating every step of the cycle. Instead, this compound modulates specific kinetic transitions within the cross-bridge cycle, leading to an increased number of myosin heads available for interaction with actin and a higher duty ratio. The key molecular effects of this compound include:

-

Increased Rate of Actomyosin Attachment: this compound significantly accelerates the rate at which myosin binds to actin.[2][3][4][5] This is a critical regulatory step in the ATPase cycle and a primary contributor to the overall increase in ATPase activity.

-

Slowing of Cross-Bridge Turnover and ADP Release: Paradoxically, while increasing the overall ATPase rate, this compound slows down the rate of cross-bridge turnover by inhibiting the release of adenosine diphosphate (ADP) from the actomyosin complex. This prolonged attachment of myosin to actin contributes to increased force production.

-

Increased Myosin "ON" State: X-ray diffraction studies have revealed that this compound promotes a structural shift in the thick filament, favoring an "ON" state where myosin heads are more readily available to bind to actin.

-

Reduced Myosin Working Stroke: At the single-molecule level, this compound has been shown to reduce the size of the myosin power stroke. However, this is compensated for by the increased number of force-producing cross-bridges.

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data from in vitro and ex vivo studies investigating the effects of this compound on cardiac myosin ATPase activity and related parameters.

Table 1: Steady-State ATPase Kinetics

This table presents data from NADH-coupled ATPase assays, which measure the overall rate of ATP hydrolysis by myosin in the presence of actin.

| Parameter | Control (DMSO) | 10 µM this compound | Fold Change | Reference |

| Vmax (s⁻¹) | 5.9 | 7.0 | ~1.2-fold increase | |

| Km (µM) | 14.0 | 8.1 | ~1.7-fold decrease |

Vmax represents the maximum rate of ATP hydrolysis at saturating actin concentrations. Km is the actin concentration at which the ATPase rate is half of Vmax, reflecting the affinity of myosin for actin.

Table 2: Transient Kinetics of Actomyosin Interaction

This table summarizes data from stopped-flow experiments, which allow for the measurement of individual steps in the ATPase cycle.

| Kinetic Parameter | Control (DMSO) | 10 µM this compound | Statistical Significance | Reference |

| Maximal rate of ATP-induced dissociation (k+2') | No significant difference | No significant difference | P = 0.99 | |

| ATP concentration for half-maximal saturation (1/K1') | No significant difference | No significant difference | P = 0.64 | |

| Second-order rate of ATP-induced dissociation | 4.0 ± 0.7 µM⁻¹s⁻¹ | 4.4 ± 1.1 µM⁻¹s⁻¹ | P = 0.64 | |

| Rate of ADP release from actomyosin | No significant difference | No significant difference | P = 0.96 | |

| ADP affinity to actomyosin | No significant difference | No significant difference | P = 0.87 |

Table 3: Myofibril Mechanics

This table presents data from experiments on permeabilized cardiac myofibrils, which provide insights into the effects of this compound in a more physiological context.

| Parameter | Control | This compound | Effect | Reference |

| Calcium Sensitivity (pCa50) | Decreased in DCM model | Corrected (Increased) | Increased Ca²⁺ sensitivity | |

| Rate of Myofibril Relaxation (kREL(fast)) | 10.64 ± 0.20 s⁻¹ | 6.34 ± 0.22 s⁻¹ | Decreased |

DCM: Dilated Cardiomyopathy

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data. The following sections outline the key protocols used in the cited studies.

Steady-State ATPase Activity Assay (NADH-Coupled Assay)

This assay measures the rate of ATP hydrolysis by coupling the regeneration of ATP to the oxidation of NADH, which can be monitored spectrophotometrically.

-

Principle: The hydrolysis of ATP to ADP and phosphate by myosin is coupled to the pyruvate kinase/lactate dehydrogenase system. Pyruvate kinase converts ADP back to ATP using phosphoenolpyruvate, producing pyruvate. Lactate dehydrogenase then reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in NADH concentration is measured by the change in absorbance at 340 nm.

-

Reagents:

-

Porcine cardiac myosin and actin.

-

Assay buffer containing: KMg25 Buffer (specific composition not detailed in the abstract).

-

ATP, phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH.

-

-

Procedure:

-

Varying concentrations of actin are mixed with a constant concentration of myosin in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The change in absorbance at 340 nm is monitored over time.

-

The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.

-

Data are fitted to the Michaelis-Menten equation to determine Vmax and Km.

-

Stopped-Flow Transient Kinetics

This technique allows for the measurement of rapid kinetic events in the sub-second timescale, providing insights into individual steps of the ATPase cycle.

-

Principle: Two solutions are rapidly mixed, and the reaction is monitored by a change in a spectroscopic signal, typically fluorescence.

-

ATP-Induced Dissociation:

-

Myosin is pre-incubated with pyrene-labeled actin to form a rigor complex, which quenches the pyrene fluorescence.

-

This complex is rapidly mixed with varying concentrations of ATP.

-

The dissociation of the actomyosin complex leads to an increase in pyrene fluorescence, the rate of which is measured.

-

-

ADP Release:

-

A mixture of ADP-saturated myosin and pyrene-labeled actin is prepared.

-

This is rapidly mixed with a saturating concentration of ATP.

-

The subsequent increase in fluorescence reports on the rate of ADP release.

-

-

Actomyosin Attachment:

-

Myosin is pre-incubated with an excess of pyrene-labeled actin to form a rigor complex.

-

This is rapidly mixed with a subsaturating concentration of ATP.

-

The initial increase in fluorescence corresponds to actomyosin detachment, and the subsequent decrease in fluorescence reports on the rate of myosin re-attachment to actin.

-

Single-Molecule Optical Trapping

This powerful technique allows for the direct measurement of the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.

-

Principle: A single actin filament is suspended between two optically trapped beads. A third bead, coated with myosin, is brought into contact with the actin filament. The displacement of the beads is monitored with high precision, revealing the binding events, working stroke, and detachment of the myosin molecule.

-

Experimental Setup:

-

A dual-beam optical trap is used to manipulate polystyrene beads.

-

Actin filaments are biotinylated and attached to streptavidin-coated beads.

-

Myosin molecules are attached to a larger bead fixed on a micropipette.

-

-

Measurements:

-

Working Stroke: The displacement of the actin filament upon myosin binding is measured.

-

Detachment Kinetics: The duration of the actomyosin attachment is measured to determine the detachment rate.

-

X-ray Diffraction of Muscle Fibers

This technique provides structural information about the arrangement of myosin heads within the sarcomere.

-

Principle: X-rays are diffracted by the regular arrangement of proteins in the muscle fiber, producing a diffraction pattern. Changes in this pattern upon treatment with this compound reveal changes in the conformation and spacing of the myofilaments.

-

Procedure:

-

Permeabilized porcine cardiac tissue is used.

-

The tissue is mounted in a solution with a controlled calcium concentration (pCa 8 for resting state).

-

X-ray diffraction patterns are collected in the absence and presence of this compound.

-

Analysis of the diffraction pattern provides information on the proportion of myosin heads in the "ON" (disordered relaxed) and "OFF" (super-relaxed) states.

-

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

Caption: this compound's multifaceted mechanism of action on the cardiac myosin cross-bridge cycle.

Caption: Experimental workflow for the NADH-coupled steady-state ATPase assay.

Caption: Logical relationships between this compound's molecular effects and functional outcomes.

Conclusion

This compound represents a novel class of cardiac myosin activators with a distinct and complex mechanism of action. By directly targeting the molecular motor of the heart, it enhances cardiac contractility through a multifaceted approach that involves increasing the rate of actomyosin attachment, promoting the "ON" state of myosin, and slowing ADP release to prolong the force-producing state. This leads to an overall increase in ATPase activity, myofilament calcium sensitivity, and myocardial force production. The detailed quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of direct sarcomere activation. Further investigation into the long-term effects and clinical implications of this unique pharmacological profile is ongoing and holds significant promise for the treatment of heart failure.

References

- 1. biorxiv.org [biorxiv.org]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound reduces myosin's working stroke but enhances contraction by activating the thin filament - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces myosin's working stroke but activates the thin filament by accelerating actomyosin attachment - PubMed [pubmed.ncbi.nlm.nih.gov]

Cardiac Myosin as a Therapeutic Target for Danicamtiv: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure with reduced ejection fraction (HFrEF) remains a significant clinical challenge, necessitating the development of novel therapeutic strategies that directly address the underlying impairment of cardiac contractility. Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin, the motor protein responsible for generating force and driving contraction in the heart. Unlike traditional inotropes that often increase intracellular calcium levels and myocardial oxygen consumption, this compound offers a targeted approach to enhancing systolic function by directly modulating the mechanochemical cycle of β-cardiac myosin. This technical guide provides a comprehensive overview of the mechanism of action of this compound, a summary of key preclinical and clinical data, detailed experimental protocols for its characterization, and visualizations of its molecular interactions and therapeutic effects.

Mechanism of Action of this compound

This compound enhances cardiac muscle contractility through a multi-faceted interaction with cardiac myosin. Its primary mechanism involves binding to the myosin head, which induces a series of conformational and kinetic changes in the cross-bridge cycle.[1][2]

The core mechanisms of this compound's action are:

-

Increased Myosin "ON" State: this compound promotes a structural shift in the thick filament, increasing the proportion of myosin heads in a disordered relaxed state, or "ON" state, making them more readily available to interact with actin.[1][3]

-

Accelerated Actomyosin Attachment: The drug accelerates the rate of myosin's association with actin, leading to a greater number of force-producing cross-bridges.[4]

-

Slowing of ADP Release: this compound slows the rate of adenosine diphosphate (ADP) release from the myosin active site. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge, contributing to increased force and prolonged systolic ejection time.

These actions collectively lead to an increase in myofibril ATPase activity and an enhanced sensitivity of the myofilaments to calcium, ultimately augmenting systolic function without significantly impacting intracellular calcium transients.

Signaling Pathway and Molecular Interactions

The following diagram illustrates the key steps in the cardiac muscle contraction cycle and the points at which this compound exerts its effects.

Caption: this compound's modulation of the cross-bridge cycle.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: Preclinical In Vitro and In Vivo Data

| Parameter | Species/Model | Effect of this compound | Reference |

| Myofibril ATPase Activity | LV and LA myofibrils | Increased | |

| Calcium Sensitivity | LV and LA muscle fibers | Increased | |

| Myofibril Relaxation (kREL(fast)) | Porcine myofibrils | Decreased (10.64±0.20 vs 6.34±0.22 s-1) | |

| Systolic Force Production | Human Engineered Heart Tissues | Increased by 74% (at 10.6 µmol/L) | |

| Time to Peak Contraction | Human Engineered Heart Tissues | Prolonged by 13% | |

| Time to 50% Relaxation | Human Engineered Heart Tissues | Increased by 50% | |

| Ejection Fraction (Control) | Rodent DCM model | Increased (58.1±2.5% vs 74.7±2.0%) | |

| Ejection Fraction (DCM) | Rodent DCM model | Increased (36.6±2.9% vs 46.3±2.0%) | |

| LV Stroke Volume | Dogs with heart failure | Increased by 10.6 mL | |

| LA Emptying Fraction | Dogs with heart failure | Increased by 10.7% | |

| LV Ejection Fraction | Anesthetized rats | Increased (79.76±1.24% to 89.36±0.99%) | |

| Fractional Shortening | Anesthetized rats | Increased (50.58±1.30% to 63.57±1.47%) | |

| Stroke Volume | Anesthetized rats | Increased (243.89±10.07 to 290.56±20.26 µL) | |

| Systolic Sarcomere Length | Canine cardiomyocytes | Decreased (1.65±0.02 to 1.45±0.03 µm at 2 µM) |

Table 2: Phase 2a Clinical Trial Data in HFrEF Patients

| Parameter | Effect of this compound (at plasma concentrations ≥2000 ng/mL) | Reference |

| Stroke Volume | Increased by up to 7.8 mL | |

| Global Longitudinal Strain | Improved by up to -1.0% | |

| Global Circumferential Strain | Improved by up to -3.3% | |

| LA Minimal Volume Index | Decreased by up to -2.4 mL/m2 | |

| LA Function Index | Increased by up to 6.1 | |

| Systolic Ejection Time | Prolonged (placebo-corrected increase of 15, 36, and 48 ms at low, mid, and high drug concentrations) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Myofibril Mechanical and Kinetic Measurements

-

Objective: To determine the direct effects of this compound on the contractile properties of isolated myofibrils.

-

Methodology:

-

Myofibril Isolation: Left ventricular tissue is homogenized and subjected to differential centrifugation to isolate myofibrils.

-

Experimental Setup: A single myofibril or a small bundle is attached between a force transducer and a motor. The setup is mounted on an inverted microscope.

-

Activation and Relaxation: Myofibrils are bathed in solutions with varying calcium concentrations (pCa) to initiate contraction. The force generated and the kinetics of force development (kACT) and relaxation (kREL) are measured.

-

This compound Application: The experiment is repeated with the addition of this compound to the bathing solution to assess its impact on force, calcium sensitivity, and contraction/relaxation kinetics.

-

X-ray Diffraction of Permeabilized Cardiac Muscle

-

Objective: To investigate the structural changes in the myofilament lattice and myosin head conformation induced by this compound.

-

Methodology:

-

Sample Preparation: Small bundles of cardiac muscle are dissected and chemically "skinned" to remove cell membranes, allowing for direct manipulation of the intracellular environment.

-

X-ray Diffraction: The prepared muscle fibers are mounted in an X-ray beamline. Diffraction patterns are collected while the muscle is in a relaxed or activated state, with and without this compound.

-

Data Analysis: Changes in the equatorial and meridional reflections provide information on the spacing between thick and thin filaments and the arrangement of myosin heads.

-

In Vivo Echocardiography in Animal Models

-

Objective: To assess the effects of this compound on cardiac function in a living organism.

-

Methodology:

-

Animal Model: Anesthetized rodents or canines, often with induced heart failure, are used.

-

Echocardiography: A high-frequency ultrasound transducer is used to acquire images of the heart. M-mode, 2D, and Doppler imaging are employed to measure parameters such as ejection fraction, fractional shortening, stroke volume, and strain.

-

Drug Administration: this compound is administered intravenously, and echocardiographic measurements are taken at baseline and at various time points after drug administration to determine its acute effects on cardiac performance.

-

Experimental and Clinical Development Workflow

The development of this compound followed a structured path from preclinical discovery to clinical trials.

Caption: this compound's development and clinical trial progression.

Conclusion

This compound represents a promising, targeted therapeutic approach for HFrEF by directly enhancing the function of cardiac myosin. Its unique mechanism of action, which increases the number of force-producing cross-bridges and prolongs their duty cycle without altering calcium homeostasis, distinguishes it from conventional inotropic agents. The comprehensive preclinical and clinical data gathered to date demonstrate its potential to improve systolic function. Further investigation in larger clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile in patients with heart failure. The detailed experimental protocols and workflows provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for cardiac diseases.

References

Preclinical Profile of Danicamtiv: A Novel Cardiac Myosin Activator for Heart Failure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin, the motor protein responsible for cardiac muscle contraction.[1] In preclinical studies, this compound has demonstrated the potential to directly improve cardiac systolic function without significantly impacting calcium homeostasis, a key differentiator from traditional inotropic agents.[2] This technical guide provides a comprehensive overview of the preclinical data from animal models of heart failure, focusing on quantitative outcomes, detailed experimental methodologies, and the underlying mechanism of action. The information presented is intended to support researchers, scientists, and drug development professionals in understanding the preclinical rationale for the clinical development of this compound in heart failure with reduced ejection fraction (HFrEF).

Mechanism of Action

This compound directly targets cardiac myosin, enhancing its enzymatic activity and modulating the cross-bridge cycle.[2][3] The primary mechanism involves increasing the number of myosin heads in the "on" state, making them more readily available to interact with actin filaments.[2] This leads to an increased rate of actomyosin attachment and a slower rate of ADP release, ultimately prolonging the force-producing state of the myosin head. This targeted action results in increased myocardial contractility and stroke volume. Notably, this compound's effects are independent of intracellular calcium concentrations, mitigating the risk of arrhythmias associated with other inotropic agents.

Preclinical Efficacy in Animal Models of Heart Failure

This compound has been evaluated in various preclinical models, including in vivo studies in dogs and rats with induced heart failure, and ex vivo studies using cardiac muscle fibers and myofibrils.

In Vivo Studies in a Canine Model of Heart Failure

In a well-established canine model of microembolization-induced heart failure, acute administration of this compound demonstrated significant improvements in both left ventricular (LV) and left atrial (LA) function.

Table 1: Hemodynamic and Echocardiographic Effects of this compound in a Canine Model of Heart Failure

| Parameter | Baseline | Post-Danicamtiv | Change | P-value |

| LV Ejection Fraction (%) | 41 (± 5) | 51 (± 6) | +10 | <0.05 |

| LV Fractional Shortening (%) | 19.6 (± 2.7) | 25.6 (± 3.6) | +6.0 | <0.05 |

| Peak LV Global Circumferential Strain (%) | -13.5 (± 4.4) | -17.3 (± 4.4) | -3.8 | <0.05 |

| LV Stroke Volume (mL) | 33.0 (± 5.9) | 43.6 (± 10.7) | +10.6 | <0.05 |

| LA Emptying Fraction (%) | - | - | +10.7 | <0.05 |

| Systolic Ejection Time (ms) | 178 (± 24) | - | - | - |

In Vivo Studies in a Rat Model

In anesthetized rats, intravenous administration of this compound at a dose of 2 mg/kg resulted in marked improvements in LV systolic function.

Table 2: Echocardiographic Effects of this compound (2 mg/kg IV) in Anesthetized Rats

| Parameter | Pre-Danicamtiv | Post-Danicamtiv | P-value |

| LV End-Systolic Diameter (ESD) (mm) | 3.76 (± 0.11) | 2.93 (± 0.17) | <0.001 |

| LV End-Diastolic Diameter (EDD) (mm) | 7.56 (± 0.12) | 7.74 (± 0.26) | 0.45 |

| LV Ejection Fraction (%) | 79.76 (± 1.24) | 89.36 (± 0.99) | <0.001 |

| Fractional Shortening (%) | 50.58 (± 1.30) | 63.57 (± 1.47) | <0.001 |

| Stroke Volume (µL) | 243.89 (± 10.07) | 290.56 (± 20.26) | 0.012 |

| Systolic Ejection Time (ms) | 72.28 (± 1.53) | 87.14 (± 3.05) | <0.001 |

| Systolic Duration (ms) | 88.64 (± 1.83) | 106.00 (± 3.30) | 0.0001 |

Ex Vivo and In Vitro Studies

Studies on isolated cardiac preparations have further elucidated the direct effects of this compound on myocardial tissue.

-

Porcine Myofibrils: this compound increased ATPase activity in both left ventricular and left atrial myofibrils.

-

Canine Cardiomyocytes: In enzymatically isolated canine cardiomyocytes, this compound led to a concentration-dependent decrease in both diastolic and systolic sarcomere lengths, accompanied by a prolongation of contraction duration. These effects were observed without alterations in intracellular Ca2+ transients.

-

Human Engineered Myocardium: In a preclinical model using human engineered myocardium, this compound demonstrated a greater augmentation of systolic contraction with less impact on diastolic function compared to omecamtiv mecarbil.

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating low clearance and moderate to high oral bioavailability.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) |

| Mouse | 15.5 | 0.24 | 26 |

| Rat | 15.3 | 1.7 | - |

| Dog | 1.6 | - | 108 |

| Monkey | 5.7 | - | - |

Experimental Protocols

Canine Model of Heart Failure

-

Model Induction: Heart failure was induced in dogs via repetitive intracoronary microembolizations.

-

Drug Administration: this compound was administered intravenously.

-

Assessments: Left ventricular and left atrial function were assessed using echocardiography and hemodynamic monitoring.

Anesthetized Rat Model

-

Anesthesia: Rats were anesthetized for the duration of the experiment.

-

Drug Administration: this compound was dissolved in a vehicle of 10% DMSO and 90% (20% SBE-β-CD in saline) and administered intravenously at a dose of 2 mg/kg.

-

Assessments: Detailed echocardiographic examinations were performed to evaluate cardiac dimensions and function.

Isolated Canine Cardiomyocyte Experiments

-

Cell Isolation: Left ventricular cardiomyocytes were enzymatically isolated from canine hearts.

-

Experimental Setup: Changes in sarcomere length and intracellular Ca2+ levels were monitored in parallel.

-

Drug Application: Cardiomyocytes were exposed to increasing concentrations of this compound (ranging from 0.01 to 2 µM).

Conclusion

Preclinical studies in various animal models of heart failure consistently demonstrate that this compound is a potent and selective cardiac myosin activator that enhances systolic function. Its direct action on the sarcomere, independent of calcium signaling, presents a promising and potentially safer therapeutic approach for patients with HFrEF. The quantitative data and detailed methodologies presented in this guide provide a solid foundation for the continued investigation and clinical development of this compound.

References

Unraveling the Structural Basis of Danicamtiv's Pro-Contractile Action on Cardiac Myosin: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the structural and functional interactions between Danicamtiv (formerly MYK-491), a novel small molecule cardiac myosin activator, and the β-cardiac myosin motor protein. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of this compound's mechanism of action, supported by quantitative data from key experiments, detailed methodologies, and visual representations of the underlying molecular and cellular processes.

Executive Summary

This compound is a selective, allosteric activator of cardiac myosin that enhances systolic function. Its mechanism is distinct from traditional inotropes as it directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes. Structural and biochemical evidence indicates that this compound binds to the myosin motor domain, promoting a structural state that is more readily available to interact with actin. This leads to an increased number of force-producing cross-bridges, ultimately augmenting cardiac contractility. Notably, this compound achieves this effect by primarily accelerating the rate of actomyosin attachment, with minimal impact on the rate of detachment, a key differentiator from other myosin modulators like Omecamtiv Mecarbil. While a high-resolution co-crystal structure of this compound bound to myosin is not yet publicly available, a combination of X-ray diffraction, single-molecule, and solution-based kinetic studies has provided significant insights into its structural and functional consequences.

Quantitative Analysis of this compound's Effect on Myosin Function

The following tables summarize the key quantitative effects of this compound on the kinetic and mechanical parameters of β-cardiac myosin, facilitating a clear comparison of its impact on the myosin cross-bridge cycle.

Table 1: Effect of this compound on Myosin ATPase and In Vitro Motility

| Parameter | Condition | Value | Fold Change | Reference |

| Maximal ATPase Rate (Vmax) | Control (DMSO) | 5.9 s-1 | - | [1][2] |

| 10 µM this compound | 7.0 s-1 | ~1.2x Increase | [1][2] | |

| Actin Concentration for Half-Maximal ATPase (Km) | Control (DMSO) | 14.0 µM | - | [1] |

| 10 µM this compound | 8.1 µM | ~1.7x Decrease | ||

| In Vitro Motility Speed | Control (DMSO) | Varies by study | - | |

| 0.5-10 µM this compound | ~55% Decrease | ~0.45x |

Table 2: Effect of this compound on Single-Molecule Mechanics and Kinetics

| Parameter | Condition | Value | Fold Change | Reference |

| Myosin Working Stroke Size | Control (DMSO) | 5.0 nm | - | |

| 10 µM this compound | 2.5 nm | ~50% Decrease | ||

| Actomyosin Detachment Rate (kdet) at saturating ATP | Control (DMSO) | 61 s-1 | - | |

| 10 µM this compound | 89 s-1 | No significant change | ||

| Second-Order Rate of ATP-Induced Dissociation | Control (DMSO) | 4.0 ± 0.7 µM-1s-1 | - | |

| 10 µM this compound | 4.4 ± 1.1 µM-1s-1 | No significant change | ||

| Actomyosin Attachment Rate | Control vs. This compound | - | Significantly Faster |

Table 3: Comparative Effects of this compound and Omecamtiv Mecarbil (OM) on Myofibril Kinetics

| Parameter | This compound (1 µM) | Omecamtiv Mecarbil (1 µM) | Reference |

| Maximal Force Redevelopment Rate (ktr) | ~60% Decrease | Significant Decrease | |

| Fast Rate of Myofibril Relaxation (kREL(fast)) | ~49% Decrease | Significant Decrease | |

| Cross-Bridge Detachment Rate | Slower | Slower | |

| Effect on Diastolic Function | Less impairment | More pronounced impairment |

The Structural Basis of this compound Action

While the precise atomic interactions remain to be fully elucidated by high-resolution structural methods, current evidence from X-ray diffraction of cardiac muscle fibers provides a foundational understanding of this compound's structural impact.

This compound is understood to bind to an allosteric site on the S1 "head" domain of the β-cardiac myosin heavy chain. This binding event induces a conformational change that favors the "ON" state of myosin. In the resting state, a significant portion of myosin heads are in an "OFF" state (also referred to as the super-relaxed state), where they are folded back against the thick filament backbone, conserving ATP.

X-ray diffraction studies on this compound-treated muscle fibers have shown an increase in the equatorial intensity ratio (I1,1/I1,0), which indicates that the myosin heads move away from the thick filament backbone and closer to the thin (actin) filaments. This structural shift makes the myosin heads more readily available for binding to actin upon calcium influx, thereby increasing the number of active cross-bridges at any given time.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed mechanism of action for this compound, the experimental workflow for its characterization, and the logical progression from molecular binding to physiological effect.

Detailed Experimental Protocols

A comprehensive understanding of this compound's mechanism is derived from a suite of specialized biophysical and biochemical assays. The methodologies for the key experiments are outlined below.

NADH-Coupled ATPase Assay

This steady-state assay measures the rate of ATP hydrolysis by myosin in the presence of actin. The production of ADP is coupled to the oxidation of NADH through the enzymes pyruvate kinase and lactate dehydrogenase. The rate of ATP hydrolysis is determined by monitoring the decrease in NADH absorbance or fluorescence at 340 nm.

-

Principle: The assay couples ATP hydrolysis to NADH oxidation in a 1:1 stoichiometry, allowing for continuous monitoring of ATPase activity.

-

Reaction Mixture: A typical reaction includes purified β-cardiac myosin, F-actin at varying concentrations, ATP, and a coupling system (phosphoenolpyruvate, pyruvate kinase, lactate dehydrogenase, and NADH) in a suitable buffer.

-

Procedure: The reaction is initiated by the addition of ATP. The change in absorbance at 340 nm is monitored over time. Rates are calculated from the linear phase of the reaction.

-

Data Analysis: The ATPase rates at different actin concentrations are plotted and fitted to the Michaelis-Menten equation to determine Vmax (maximal ATPase rate) and Km (actin concentration for half-maximal activation).

In Vitro Motility Assay

This assay visualizes the movement of fluorescently labeled actin filaments propelled by surface-adsorbed myosin motors. It provides a measure of the speed of actin translocation, which is a function of both the myosin working stroke and the duration of the actomyosin attachment.

-

Setup: A flow cell is coated with purified myosin. Rhodamine-phalloidin labeled actin filaments are introduced into the cell in the presence of ATP and the compound of interest (this compound or control).

-

Imaging: The movement of individual actin filaments is recorded using fluorescence microscopy.

-

Data Analysis: The velocity of multiple filaments is tracked and averaged to determine the mean motility speed. For regulated thin filaments, the assay can be performed at varying calcium concentrations to assess calcium sensitivity.

Single-Molecule Optical Trapping

This powerful technique directly measures the mechanical and kinetic properties of a single myosin molecule interacting with an actin filament.

-

Setup (Three-Bead Assay): An actin filament is suspended between two beads held in optical traps. This actin "dumbbell" is then brought into contact with a third bead on a pedestal, which is sparsely coated with myosin molecules.

-

Measurement: The displacement of the beads in the optical traps reports on the binding events, working stroke displacement, and attachment duration of a single myosin head.

-

Data Analysis: Ensemble averaging of many individual binding events allows for the precise determination of the average working stroke size. The distribution of attachment durations is analyzed to determine the detachment rate.

Stopped-Flow Transient Kinetics

This method is used to measure the rates of rapid biochemical transitions in the actomyosin ATPase cycle, such as ATP binding and dissociation.

-

Principle: Two solutions (e.g., actomyosin and ATP) are rapidly mixed, and a spectroscopic signal (e.g., light scattering or fluorescence of a labeled protein) is monitored with microsecond to millisecond time resolution.

-

ATP-Induced Dissociation: The dissociation of the actomyosin complex upon ATP binding is monitored by a decrease in light scattering or a change in fluorescence of pyrene-labeled actin. The observed rate constant is measured at various ATP concentrations to determine the second-order rate of ATP binding.

-

Data Analysis: The resulting kinetic traces are fitted to exponential functions to extract the observed rate constants for specific steps in the ATPase cycle.

X-Ray Diffraction of Muscle Fibers

This technique provides structural information about the arrangement of myofilaments within permeabilized muscle fibers under different physiological conditions (e.g., relaxed, activated) and in the presence or absence of a modulator like this compound.

-

Sample Preparation: Chemically skinned (permeabilized) cardiac muscle strips are mounted on a setup that allows for the control of sarcomere length and bathing solution.

-

Data Collection: A collimated X-ray beam is passed through the muscle fiber, and the resulting diffraction pattern is collected on a detector.

-

Data Analysis: The spacing and intensity of the equatorial reflections (particularly the 1,0 and 1,1 reflections) are analyzed. The ratio of the intensities (I1,1/I1,0) provides information about the average radial position of the myosin heads relative to the thick and thin filaments.

Conclusion and Future Directions

This compound enhances cardiac contractility through a novel mechanism that involves a structural shift in myosin towards a more "ON," actin-accessible state. This allosteric modulation primarily accelerates the rate of myosin attachment to actin, increasing the number of active cross-bridges without significantly altering the duration of each interaction. This contrasts with other myosin activators and may contribute to its distinct physiological profile, particularly concerning diastolic function.

The comprehensive data presented in this guide, derived from a combination of advanced biochemical and biophysical techniques, provides a solid foundation for understanding the structural basis of this compound's action. Future research, particularly the acquisition of a high-resolution cryo-EM or co-crystal structure of the this compound-myosin complex, will be instrumental in elucidating the precise atomic-level interactions and further refining our understanding of this promising therapeutic agent. Such structural insights will not only deepen our knowledge of myosin regulation but also pave the way for the rational design of next-generation sarcomere-targeted therapies for cardiomyopathies.

References

Early-Phase Clinical Trial Results for Danicamtiv in Dilated Cardiomyopathy: A Technical Overview

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

Dilated cardiomyopathy (DCM) is a progressive disease of the heart muscle characterized by ventricular chamber enlargement and systolic dysfunction, often leading to heart failure.[1][2][3] While current treatments primarily manage symptoms, a growing understanding of the genetic underpinnings of DCM has paved the way for targeted therapies.[3][4] Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated as a potential first-in-class therapy for genetic DCM. This technical guide synthesizes the available data from early-phase clinical trials of this compound in patients with DCM, providing a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a cardiac myosin activator that directly targets the sarcomere, the fundamental contractile unit of cardiomyocytes. It binds to myosin, the motor protein responsible for generating force and muscle contraction. By modulating the mechanochemical cycle of the myosin-actin cross-bridge, this compound increases the number of myosin heads in the 'on' state, ready to interact with actin. This leads to an increase in force production and calcium sensitivity of the myofilaments. Preclinical studies have shown that this compound enhances cardiomyocyte contractility without significantly affecting calcium levels or passive stiffness. The proposed mechanism suggests that by directly improving sarcomere function, this compound can address the hypocontractile phenotype often seen in genetic DCM.

Early-Phase Clinical Trial Program

The early-phase clinical development of this compound in DCM has primarily focused on a Phase 2a, open-label, exploratory study (NCT04572893). This trial was designed to evaluate the safety, tolerability, and preliminary efficacy of this compound in patients with DCM, including cohorts with specific genetic variants (MYH7 and TTN) and a cohort with other causes of DCM.

Experimental Protocols

Study Design: The Phase 2a trial was an open-label, baseline-controlled study. Participants were enrolled into three cohorts based on the underlying cause of their DCM: MYH7 variant, TTN variant, or other causes. The study consisted of two consecutive treatment periods (TP1 and TP2), each lasting 5-8 days.

Patient Population: A total of 41 participants were enrolled, with a mean age of 49.6 ± 13 years and a mean baseline left ventricular ejection fraction (LVEF) of 33.4% ± 8.0%. The cohort distribution was as follows: 12 with MYH7 variants, 14 with TTN variants, and 15 with DCM from other causes.

Inclusion and Exclusion Criteria: Key inclusion criteria included a diagnosis of primary DCM and being clinically stable. For the genetic cohorts, a confirmed disease-causing variant in MYH7 or TTN was required. Exclusion criteria included significant structural cardiac abnormalities (other than DCM), recent acute coronary syndrome or hospitalization for heart failure (<90 days), and the use of routinely scheduled outpatient intravenous inotropes.

Dosing Regimen: In Treatment Period 1, all participants received an oral dose of 25 mg of this compound twice daily. For Treatment Period 2, the dose was adjusted to either 10 mg or 50 mg twice daily based on the change in LVEF observed at the end of TP1.

Endpoints: The primary endpoint of the study was safety and tolerability. Secondary endpoints included changes in cardiac structure and function as assessed by echocardiography.

References

- 1. bms.com [bms.com]

- 2. Preclinical in vitro and in vivo pharmacokinetic properties of this compound, a new targeted myosin activator for the treatment of dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. firstwordpharma.com [firstwordpharma.com]

The Pharmacokinetics and Pharmacodynamics of Danicamtiv: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being developed for the treatment of heart failure with reduced ejection fraction (HFrEF) and other conditions characterized by diminished systolic function, such as dilated cardiomyopathy (DCM).[1][2] By directly targeting the sarcomere, the fundamental force-generating unit of the cardiomyocyte, this compound offers a distinct mechanism of action compared to traditional inotropes. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in humans, based on available preclinical and clinical data.

Mechanism of Action

This compound enhances cardiac contractility by directly binding to cardiac myosin.[3] This interaction increases the number of myosin heads in an "on" state, ready to interact with actin, and slows the rate of ADP release from the myosin head. The prolonged attachment of the myosin head to the actin filament results in increased force production and a longer systolic ejection time.[1] This mechanism improves the efficiency of cardiac contraction without significantly affecting intracellular calcium concentrations, a key differentiator from conventional inotropic agents.[1]

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through preclinical studies and a phase 2a clinical trial in patients with HFrEF.

Preclinical Pharmacokinetic Parameters

Preclinical studies in various animal models predicted a favorable pharmacokinetic profile for this compound in humans. In vitro studies using human hepatocytes predicted a low hepatic clearance.

| Parameter | Mouse | Rat | Dog | Monkey | Predicted Human |

| Clearance (mL/min/kg) | 15.5 | 15.3 | 1.6 | 5.7 | 0.64 |

| Volume of Distribution (L/kg) | 0.24 | 1.7 | - | - | 0.98 |

| Oral Bioavailability (%) | 26 | - | 108 | - | - |

| Half-life (h) | - | - | - | - | 17.7 |

| Table 1: Preclinical Pharmacokinetic Parameters of this compound. |

Human Pharmacokinetics

In a phase 2a clinical trial involving patients with HFrEF, the population pharmacokinetics of this compound were best described by a one-compartment model with zero-order absorption. The inter-individual variability in apparent clearance and apparent volume of distribution was found to be 23.6% and 18.1%, respectively.

| Parameter | Value |

| Absorption Model | One-compartment with zero-order absorption |

| Inter-individual Variability in Apparent Clearance | 23.6% |

| Inter-individual Variability in Apparent Volume of Distribution | 18.1% |

| Table 2: Human Pharmacokinetic Model and Variability. |

Pharmacodynamics

The pharmacodynamic effects of this compound are directly linked to its mechanism of action, resulting in measurable improvements in cardiac systolic function. These effects have been demonstrated in a phase 2a clinical trial in patients with HFrEF.

Dose- and Concentration-Dependent Effects

Treatment with this compound resulted in a dose- and concentration-dependent increase in systolic ejection time (SET) and stroke volume (SV). The relationship between this compound exposure and SET was well-described by an Emax model.

| Plasma this compound Concentration | Placebo-Corrected Increase in SET (ms) | Placebo-Corrected Increase in SV (mL) |

| Low | 15 | - |

| Medium | 36 (P < 0.01) | 7.8 (P < 0.01) |

| High (≥2000 ng/mL) | 48 (P < 0.01) | 5.7 (P < 0.05) |

| Table 3: Concentration-Dependent Pharmacodynamic Effects of this compound in HFrEF Patients. |

Further echocardiographic assessments revealed improvements in other key indicators of cardiac function.

| Parameter | Change at Medium Concentration | Change at High Concentration |

| Global Longitudinal Strain (%) | - | -1.0 (P < 0.05) |

| Global Circumferential Strain (%) | - | -3.3 (P < 0.01) |

| Left Atrial Minimal Volume Index (mL/m²) | -2.1 (P < 0.01) | -2.4 (P < 0.01) |

| Left Atrial Function Index | 6.1 (P < 0.01) | 5.8 (P < 0.01) |

| Table 4: Additional Echocardiographic Changes with this compound in HFrEF Patients. |

Experimental Protocols

Phase 2a Clinical Trial (NCT03447990)

This was a randomized, double-blind, placebo-controlled, multiple-ascending dose study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with stable HFrEF.

-

Study Design: Patients were randomized to receive either this compound or a placebo. The study involved multiple cohorts with ascending oral doses of this compound (50 mg, 75 mg, and 100 mg twice daily) administered for seven days.

-

Patient Population: The trial enrolled patients with stable, chronic HFrEF who were receiving guideline-directed medical therapy. The mean age of the participants was 60 years, with 25% being women, and 48% having ischemic heart disease. The mean left ventricular ejection fraction was 32%.

-

Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to characterize the pharmacokinetic profile.

-

Pharmacodynamic Assessments: Echocardiography was used to measure changes in left ventricular stroke volume, systolic ejection time, and other cardiac parameters.

-

Analytical Methods: While specific details are limited in the publications, the in vitro preclinical studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of this compound. It is highly probable that a similar validated bioanalytical method was used for the clinical trial samples.

Safety and Tolerability

In the phase 2a clinical trial, this compound was generally well-tolerated. Treatment-emergent adverse events were mostly mild and were reported in 57% of patients receiving this compound and 40% of patients receiving a placebo.

Conclusion

This compound is a promising novel cardiac myosin activator with a distinct mechanism of action that directly enhances sarcomere function. Its pharmacokinetic profile supports twice-daily oral dosing, and its pharmacodynamic effects demonstrate a clear, concentration-dependent improvement in cardiac systolic function in patients with HFrEF. The data from preclinical and phase 2a clinical studies provide a strong foundation for the continued development of this compound as a potential new therapy for patients with systolic dysfunction. Further clinical trials will be crucial to fully elucidate its long-term efficacy and safety profile.

References

- 1. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a novel cardiac myosin activator, in heart failure with reduced ejection fraction: experimental data and clinical results from a phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. firstwordpharma.com [firstwordpharma.com]

The Role of Danicamtiv in Improving Myocardial Contractility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danicamtiv (formerly MYK-491) is a novel, selective, small-molecule activator of cardiac myosin being investigated for the treatment of heart failure with reduced ejection fraction (HFrEF) and other conditions characterized by systolic dysfunction. Unlike traditional inotropes that modulate intracellular calcium levels, this compound directly targets the sarcomere's motor protein, cardiac myosin, to enhance myocardial contractility. This direct mechanism of action offers the potential for improved systolic function without the adverse effects associated with increased intracellular calcium, such as arrhythmias and increased myocardial oxygen demand. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound enhances myocardial contractility through a multi-faceted interaction with cardiac myosin at the molecular level. Its primary mechanism involves increasing the number of myosin heads available for interaction with actin and modulating the cross-bridge cycle kinetics.

Key Mechanistic Features:

-

Increased Myosin ATPase Activity: this compound has been shown to increase the maximal steady-state ATPase rate of cardiac myosin, which is a key determinant of the overall cross-bridge cycling rate.[1]

-

Enhanced Calcium Sensitivity: The presence of this compound leads to a leftward shift in the force-pCa relationship, indicating an increased sensitivity of the myofilaments to calcium.[2][3] This means that for a given concentration of intracellular calcium, more force is generated.

-

Increased Number of "ON" State Myosin Heads: X-ray diffraction studies have revealed that this compound promotes a structural shift in the thick filament, favoring the "ON" or disordered relaxed state where myosin heads are more readily available to bind to actin.[2][3]

-

Slowing of ADP Release: this compound slows the rate of ADP release from the actomyosin complex. This prolongs the duration of the strongly bound, force-producing state of the cross-bridge cycle.

The culmination of these effects is an increase in the number of force-producing cross-bridges at any given time, leading to enhanced systolic function.

Signaling Pathway of this compound's Action

Quantitative Data on Myocardial Contractility

The effects of this compound on myocardial contractility have been quantified in a range of preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical In Vitro Data

| Parameter | Species/Model | Concentration | % Change from Control | Reference |

| Myofibril ATPase Activity | Porcine Ventricular Myofibrils | 50 µM | +200% (3.0-fold increase) | |

| Human Ventricular Myofibrils | 10 µM | ~ +20% (1.2-fold increase) | ||

| Ca2+ Sensitivity (pCa50) | Porcine Ventricular Muscle | 1 µM | Δ 0.19 (5.72 to 5.91) | |

| Maximal Force (Fmax) | Porcine Ventricular Muscle | 1 µM | Slight, non-significant increase | |

| Force Redevelopment Rate (ktr) | Porcine Ventricular Muscle | 1 µM | ~ -56% | |

| In Vitro Motility Speed | Porcine Myosin | 0.5 µM | ~ -55% | |